molecular formula C14H9ClF3NO B7496784 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide

5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide

Cat. No. B7496784
M. Wt: 299.67 g/mol
InChI Key: IAMAEQNLCWSLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide, also known as Compound A, is a novel small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized using a multi-step process involving several chemical reactions.

Scientific Research Applications

5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been extensively studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and signaling pathways. Inflammation research has demonstrated that 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, in neurodegenerative disease research, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been shown to protect neurons from damage and improve cognitive function.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A involves the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. Specifically, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression. Additionally, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A are largely dependent on its mechanism of action. In cancer research, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth and proliferation. In inflammation research, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Furthermore, in neurodegenerative disease research, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A in lab experiments is its specificity for HDACs and NF-κB, which allows for targeted inhibition of these enzymes and signaling pathways. Additionally, 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A in lab experiments is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve desired effects.

Future Directions

There are several future directions for research on 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A to improve its potency and reduce the number of steps required. Furthermore, research could explore the potential for combination therapy with other drugs to enhance the efficacy of 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A.

Synthesis Methods

The synthesis of 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide A involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting product is then reacted with 3,5-difluorobenzylamine to form 5-chloro-N-(3,5-difluorobenzyl)-2-fluorobenzamide.

properties

IUPAC Name

5-chloro-N-[(3,5-difluorophenyl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-9-1-2-13(18)12(5-9)14(20)19-7-8-3-10(16)6-11(17)4-8/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAEQNLCWSLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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